molecular formula C8H20ClNO B1447035 (S)-1-Ethoxymethyl-3-methyl-butylamine hydrochloride CAS No. 944146-29-6

(S)-1-Ethoxymethyl-3-methyl-butylamine hydrochloride

Cat. No.: B1447035
CAS No.: 944146-29-6
M. Wt: 181.7 g/mol
InChI Key: OOILBVQOYBZYEI-QRPNPIFTSA-N
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Description

(S)-1-Ethoxymethyl-3-methyl-butylamine hydrochloride is a chiral amine compound that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxymethyl group and a chiral center, making it an important molecule in asymmetric synthesis and chiral resolution processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Ethoxymethyl-3-methyl-butylamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-methyl-2-butanol and ethyl chloroformate.

    Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reaction pathways.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Ethoxymethyl-3-methyl-butylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

(S)-1-Ethoxymethyl-3-methyl-butylamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and chiral resolution processes.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-1-Ethoxymethyl-3-methyl-butylamine hydrochloride involves its interaction with specific molecular targets. The chiral nature of the compound allows it to interact selectively with enzymes and receptors, influencing biochemical pathways. The ethoxymethyl group can enhance the compound’s solubility and bioavailability, making it a valuable molecule in drug design and development.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Ethoxymethyl-3-methyl-butylamine hydrochloride: The enantiomer of the compound, differing in the spatial arrangement of atoms around the chiral center.

    1-Ethoxymethyl-3-methyl-butylamine: The non-chiral version without the hydrochloride salt.

Uniqueness

(S)-1-Ethoxymethyl-3-methyl-butylamine hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties. This makes it particularly valuable in asymmetric synthesis and chiral resolution, where the spatial arrangement of atoms is crucial for the desired biological activity.

Properties

IUPAC Name

(2S)-1-ethoxy-4-methylpentan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO.ClH/c1-4-10-6-8(9)5-7(2)3;/h7-8H,4-6,9H2,1-3H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOILBVQOYBZYEI-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(CC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC[C@H](CC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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